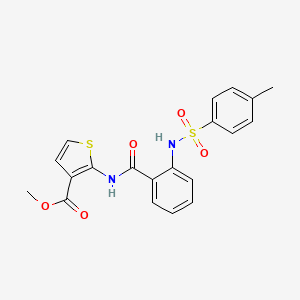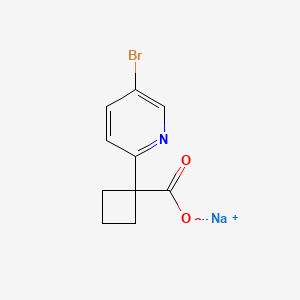
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a bromopyridine ring attached to a cyclobutanecarboxylic acid moiety, with a sodium salt form enhancing its solubility and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination at the 5-position to form 5-bromopyridine.
Cyclopropanation: The bromopyridine is then subjected to cyclopropanation to introduce the cyclobutane ring.
Carboxylation: The cyclobutane ring is carboxylated to form cyclobutanecarboxylic acid.
Sodium Salt Formation: Finally, the carboxylic acid is converted to its sodium salt form through neutralization with sodium hydroxide.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors and continuous flow systems to ensure efficiency and consistency. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate ion.
Reduction: The compound can be reduced to remove the bromine atom.
Substitution: The bromine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Nucleophiles such as sodium azide (NaN₃) and amines are used for substitution reactions.
Major Products Formed:
Oxidation: Bromate ions (BrO₃⁻)
Reduction: 5-aminopyridine derivatives
Substitution: Various substituted pyridines
Scientific Research Applications
1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and catalysts.
Mechanism of Action
The mechanism by which 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclobutane ring play crucial roles in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
1-(5-Bromopyridin-2-yl)ethanone
5-Bromopyridine-3-acetonitrile
2,3-Diamino-5-bromopyridine
Uniqueness: 1-(5-Bromopyridin-2-YL)cyclobutanecarboxylic Acid Sodium Salt stands out due to its unique cyclobutane ring, which imparts distinct chemical properties compared to other bromopyridine derivatives
Properties
IUPAC Name |
sodium;1-(5-bromopyridin-2-yl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.Na/c11-7-2-3-8(12-6-7)10(9(13)14)4-1-5-10;/h2-3,6H,1,4-5H2,(H,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKGPPVNAODSGB-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=NC=C(C=C2)Br)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrNNaO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
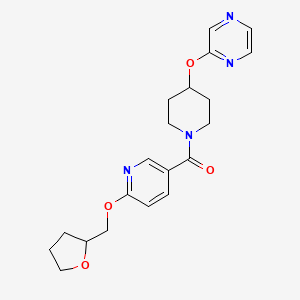
![6-Fluoro-3-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]quinoline](/img/structure/B2788077.png)
![5-Fluoro-2-[(1-methylpyrrolidin-3-yl)oxy]pyridine](/img/structure/B2788078.png)
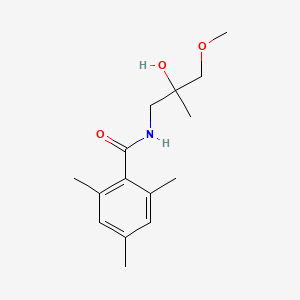
![2-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-sulfonyl}phenoxy)acetamide](/img/structure/B2788080.png)
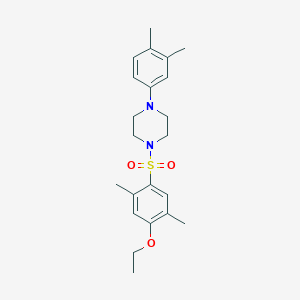
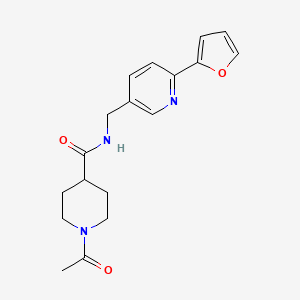
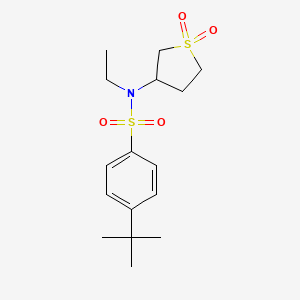
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}acetamide](/img/structure/B2788091.png)
![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chloro-3-nitrobenzoate](/img/structure/B2788092.png)
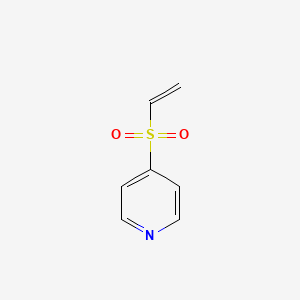
![N-{1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2788094.png)
